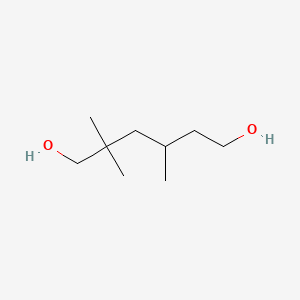

2,2,4-Trimethylhexane-1,6-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3089-24-5 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2,2,4-trimethylhexane-1,6-diol |

InChI |

InChI=1S/C9H20O2/c1-8(4-5-10)6-9(2,3)7-11/h8,10-11H,4-7H2,1-3H3 |

InChI Key |

GZZLQUBMUXEOBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)CC(C)(C)CO |

Origin of Product |

United States |

Oxidation of 3,3,5 Trimethyl 1 Cyclohexanone to 2,2,4 Trimethyladipic Acid:the Intermediate, 3,3,5 Trimethyl 1 Cyclohexanone, is Oxidized to Form a Mixture of 2,4,4 and 2,2,4 Trimethyladipic Acid.current Time Information in Bangalore, In.mdpi.comconventionally, This Oxidation is Performed Using Nitric Acid, a Process Notorious for Generating Significant Quantities of Nitrous Oxide N₂o , a Greenhouse Gas with a Warming Potential Far Exceeding That of Carbon Dioxide.upbiochemicals.com

In line with green chemistry, significant research has been directed at replacing nitric acid with cleaner oxidants. Hydrogen peroxide (H₂O₂) is the most promising alternative, as its only by-product is water. researchgate.netresearchgate.net The challenge lies in activating H₂O₂ to achieve efficient oxidation. Research on the analogous oxidation of cyclohexene (B86901) to adipic acid provides valuable insights. Key developments include:

Tungstate-based catalysts: Systems using sodium tungstate (B81510) (Na₂WO₄) in acidic conditions can effectively catalyze the oxidation with H₂O₂. researchgate.netresearchgate.net

Solvent-free and Microemulsion Systems: To overcome the immiscibility of reactants, some processes are designed to run without organic solvents or within microemulsion systems. researchgate.netresearchgate.net These approaches reduce or eliminate the need for volatile organic compounds (VOCs).

Catalyst Recycling: A crucial aspect of these green protocols is the ability to recycle the catalyst and reaction medium, making the process more economically and environmentally sustainable. researchgate.netresearchgate.net

The table below summarizes findings for the green oxidation of cyclohexene, with principles directly applicable to the synthesis of trimethyladipic acid.

Table 1: Catalytic Systems for Green Oxidation of Cyclohexene to Adipic Acid

| Catalyst System | Oxidant | Solvent/System | Key Findings | Reference |

|---|---|---|---|---|

| Sodium Tungstate (Na₂WO₄) | H₂O₂ | Microemulsion (Cationic Surfactant) | High yield (>80%) under mild conditions (85°C). Catalyst and surfactant are recyclable. | researchgate.net |

| H₂WO₄ | 30% H₂O₂ | Solvent-free | High reactivity and yield achieved without organic solvents. | researchgate.net |

Hydrogenation of 2,2,4 Trimethyladipic Acid to 2,2,4 Trimethylhexane 1,6 Diol:the Final Step is the Reduction of the Dicarboxylic Acid to the Corresponding Diol. This is Typically Achieved Via Catalytic Hydrogenation. Green Considerations for This Step Revolve Around the Catalyst S Nature, Reaction Conditions, and the Solvent Used. an Ideal Catalyst Should Exhibit High Selectivity, Operate Under Mild Temperature and Pressure, Be Reusable, and Preferably Be Based on Non Precious Metals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present. The chemical shifts of these signals are influenced by the electron density around the protons. For instance, protons attached to carbons bearing hydroxyl groups (C1 and C6) would resonate at a lower field (higher ppm value) compared to protons on the alkyl chain. The integration of the peaks provides the ratio of protons of each type, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is key to establishing connectivity.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals indicate the type of carbon (e.g., CH₃, CH₂, CH, C). For example, the carbons bonded to the hydroxyl groups (C1 and C6) would appear at lower fields than the other aliphatic carbons. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms.

A related compound, 2,2,4-trimethylhexane, shows characteristic ¹H and ¹³C NMR spectra that can be used as a reference for interpreting the spectra of its diol derivative. chemicalbook.comchemicalbook.com The presence of hydroxyl groups in this compound will cause predictable downfield shifts for the adjacent carbons and protons compared to the parent alkane.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1 | 3.4 - 3.6 | Doublet of doublets |

| H on C3 | 1.2 - 1.4 | Multiplet |

| H on C4 | 1.5 - 1.7 | Multiplet |

| H on C5 | 1.3 - 1.5 | Multiplet |

| H on C6 | 3.3 - 3.5 | Multiplet |

| CH₃ on C2 | 0.9 - 1.1 | Singlet |

| CH₃ on C4 | 0.8 - 1.0 | Doublet |

| OH protons | Variable | Broad singlet |

Note: These are predicted values and can vary based on the solvent and other experimental conditions. Data for similar structures can be found in chemical databases. sigmaaldrich.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | 65 - 70 |

| C2 | 35 - 40 |

| C3 | 45 - 50 |

| C4 | 25 - 30 |

| C5 | 40 - 45 |

| C6 | 60 - 65 |

| CH₃ on C2 | 25 - 30 |

| CH₃ on C4 | 20 - 25 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions. Data for similar structures can be found in chemical databases. sigmaaldrich.com

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on C1 and C2, C3 and C4, C4 and C5, and C5 and C6, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively assigning which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the methyl protons on C2 to the quaternary carbon C2 itself, as well as to C1 and C3.

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, thereby elucidating the precise structure of this compound and its derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy : In IR spectroscopy, the absorption of infrared radiation by this compound would reveal characteristic bands for its functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be observed in the 1000-1260 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the O-H stretching band is typically weak in Raman spectra, the C-H and C-C bond vibrations of the alkyl backbone would produce strong signals. The symmetric stretching of the C-C bonds would be particularly prominent. Comparing the IR and Raman spectra can help in the complete vibrational assignment of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |

| C-O Stretch | 1000 - 1260 | IR |

| C-C Stretch | 800 - 1200 | Raman |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. ohiolink.edu It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like diols, which can be challenging to ionize by other methods. wikipedia.org In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and a high voltage is applied to create charged droplets. As the solvent evaporates, ions of the analyte are formed. For this compound, ESI-MS would typically produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The accurate mass measurement of these ions allows for the determination of the elemental composition of the molecule. However, the ionization of diols can sometimes be poor, and derivatization may be necessary to enhance their detection. nih.gov

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis to provide more detailed structural information. wikipedia.org In a typical MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first stage of the mass spectrometer and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers. nih.govnih.gov For this compound, fragmentation would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the carbon-carbon bonds in the alkyl chain. The analysis of these fragment ions helps to confirm the connectivity and the positions of the functional groups.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. The choice of method depends on the volatility and polarity of the analyte, as well as the specific goals of the analysis, such as quantification of impurities or isolation of specific isomers or derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For diols like this compound, which have relatively high boiling points and polar hydroxyl groups, derivatization is often a necessary step to increase volatility and improve chromatographic peak shape.

Detailed Research Findings:

A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, making it more amenable to GC analysis.

The GC separates the derivatized diol from its impurities based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used. Following separation, the molecules enter the mass spectrometer, which provides information on their molecular weight and fragmentation patterns. mdpi.com Electron Ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for identification. mdpi.com

The mass spectrum of the derivatized this compound would be expected to show characteristic fragments resulting from the cleavage of C-C bonds in the hexane (B92381) backbone and the loss of methyl groups. The study of fragmentation pathways of TMS derivatives of other vicinal diols has shown that cleavages adjacent to the silylated oxygen atoms are common. nih.govnih.gov For instance, the fragmentation of TMS derivatives of vicinal diols often involves the formation of intense cyclic ions. nih.gov While specific fragmentation data for this compound is not widely published, analysis of related structures suggests that key fragmentation ions would allow for unambiguous identification and structural confirmation. nih.gov GC-MS is also used to identify derivatives such as 2,2,4-Trimethylhexane-1,6-diisocyanate in various materials. dtu.dk

Interactive Data Table: Illustrative GC-MS Parameters for Diol Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Increases volatility and thermal stability. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) | Transports sample through the column. |

| Oven Temperature Program | Initial temp 70°C, ramp to 300°C at 10°C/min | Elutes compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Scan Range | m/z 40-600 | Detects molecular and fragment ions of the derivatized analyte and related impurities. |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography at Critical Conditions (LCCC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds that are non-volatile or thermally unstable, making it highly suitable for this compound and its derivatives.

Detailed Research Findings on HPLC:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds. For a diol, a C18 or C8 stationary phase would be appropriate, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. walshmedicalmedia.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the gradient of the organic solvent, compounds with different polarities can be effectively separated. This method is highly efficient for assessing the purity of this compound and quantifying impurities. walshmedicalmedia.com

For separating isomers or highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. hawachhplccolumn.com HILIC utilizes a polar stationary phase (like one with diol functional groups) and a mobile phase with a high concentration of a non-polar organic solvent. hawachhplccolumn.com This allows for the separation of polar compounds that are poorly retained in reversed-phase chromatography. The separation of cis and trans isomers of other diols, such as 2-butene-1,4-diol, has been successfully achieved using HPLC, demonstrating the technique's capability for resolving stereoisomers. nih.gov A method for a structurally similar compound, 2,4,4-Trimethylhexane-1,6-diamine, utilizes a reversed-phase column with a mobile phase of acetonitrile, water, and an acid modifier, which could be adapted for the corresponding diol. sielc.com

Interactive Data Table: Example HPLC Conditions for Diol Separation

| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane), 5 µm | Diol-functionalized silica, 5 µm |

| Mobile Phase | Water/Acetonitrile gradient | Acetonitrile/Water gradient |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Application | Purity assessment, separation of non-polar derivatives. | Separation of polar isomers and derivatives. hawachhplccolumn.com |

Liquid Chromatography at Critical Conditions (LCCC):

LCCC is an advanced liquid chromatography technique primarily used for the characterization of polymers and macromolecules. researchgate.netnih.gov It operates at a specific combination of stationary phase, mobile phase, and temperature, known as the "critical point," where the entropic and enthalpic interactions between the polymer and the stationary phase cancel each other out. osti.gov At this critical point, the separation is no longer dependent on the size (molecular weight) of the polymer but rather on its chemical composition, functionality, or architecture (e.g., linear vs. cyclic). osti.govnih.gov

While not conventionally applied to small molecules like this compound itself, the principle of LCCC is highly relevant for the characterization of its derivatives, particularly oligomeric or polymeric ones. For example, if this compound is used as a monomer or a chain extender in the synthesis of polyesters or polyurethanes, LCCC could be employed to separate molecules based on their end-groups. osti.gov This would be invaluable for assessing the purity of telechelic polymers or for separating unreacted diol from the oligomeric products. Studies on poly(ethylene glycol)s have shown that LCCC can effectively separate diol impurities from mono-functionalized polymers. nih.govresearchgate.netnih.gov Therefore, LCCC represents a powerful, albeit specialized, tool for the detailed structural elucidation of macromolecular derivatives of this compound.

Reaction Chemistry and Derivatization Strategies for 2,2,4 Trimethylhexane 1,6 Diol

Reactivity of Primary and Secondary Hydroxyl Groups in 2,2,4-Trimethylhexane-1,6-diol

The reactivity of the hydroxyl groups in this compound is not identical. The primary hydroxyl group at the C1 position is generally more sterically accessible and thus more reactive towards many reagents compared to the secondary hydroxyl group at the C6 position, which is flanked by a methyl group. This difference in reactivity is a key feature that can be exploited for selective chemical modifications. For instance, in reactions with sterically demanding reagents, the primary alcohol is more likely to react, leaving the secondary alcohol untouched. This inherent difference in reactivity between primary and secondary hydroxyl groups is a well-established principle in organic chemistry. google.comjustia.com

This differential reactivity allows for a degree of control over which hydroxyl group participates in a reaction, a concept crucial for its application in complex syntheses. The steric hindrance around the secondary hydroxyl group can be a determining factor in the outcome of a reaction.

Esterification and Etherification Pathways

This compound readily undergoes esterification and etherification, common reactions for alcohols, to form a variety of derivatives.

Esterification: This diol can be reacted with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding mono- or di-esters. These reactions are typically catalyzed by an acid. For example, it can be used in the production of ester diols by reacting with dicarboxylic acids or their derivatives. epo.org The resulting esters often find application as monomers in the synthesis of polyesters and other polymers. mdpi.com The transesterification of this compound with aryl carbonates, such as diphenyl carbonate, in the presence of a basic catalyst is another pathway to form polycarbonate structures. google.com

Etherification: The hydroxyl groups can also be converted to ether linkages. This can be achieved through various methods, such as the Williamson ether synthesis, where the diol is first converted to an alkoxide and then reacted with an alkyl halide. The resulting ethers have different physical and chemical properties compared to the parent diol, expanding its utility.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acids, Acid Anhydrides, Acyl Chlorides | Mono- or Di-esters |

| Transesterification | Diaryl Carbonates (e.g., Diphenyl Carbonate) | Polycarbonates |

| Etherification | Alkyl Halides (via alkoxide) | Mono- or Di-ethers |

Oxidation and Reduction Transformations of this compound

The hydroxyl groups of this compound can be oxidized to yield carbonyl compounds. smolecule.com The primary alcohol at the C1 position can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. The secondary alcohol at the C6 position can be oxidized to a ketone. Selective oxidation of one hydroxyl group over the other can be challenging but is achievable using specific reagents and reaction conditions that exploit the difference in their reactivity.

Conversely, while the diol itself is already in a reduced state, the term "reduction" in this context typically refers to the conversion of derivatives of the diol back to the alcohol. For instance, if the hydroxyl groups are oxidized to carbonyls, these can be reduced back to alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

A related compound, 2,2,4-trimethyladipic acid, can be reduced to form this compound. mdpi.com

Formation of Cyclic Derivatives and Heterocycles

The 1,6-diol structure of this compound allows for the potential formation of cyclic ethers through intramolecular dehydration, although this is not a commonly reported transformation. The formation of a seven-membered ring would be required, which can be thermodynamically less favorable than smaller rings.

More significantly, this diol can be a precursor to other molecules that can form heterocycles. For example, it is related to 2,2,4-trimethylhexane-1,6-diamine, which can be used in the synthesis of amides and other nitrogen-containing heterocycles. googleapis.comuni-due.de The diisocyanate derivative, 1,6-diisocyanato-2,2,4-trimethylhexane, is a key monomer in the formation of polyurethanes. nih.gov

Selective Functionalization and Chemoselective Reactions

The differential reactivity of the primary and secondary hydroxyl groups is the basis for the selective functionalization of this compound. By carefully choosing reagents and reaction conditions, it is possible to react one hydroxyl group while leaving the other intact. For example, sterically hindered reagents will preferentially react with the less hindered primary alcohol.

This chemoselectivity is highly valuable in multi-step syntheses where protecting groups might otherwise be required. The ability to selectively functionalize one of the hydroxyl groups allows for the sequential introduction of different functionalities into the molecule. The principles of site-selective C-H functionalization, while not directly targeting the hydroxyl groups, highlight the importance of steric and electronic effects in determining reaction outcomes at different positions within a molecule, a concept that is also applicable to the selective reactions of the hydroxyl groups in this diol. acs.org

Role as a Building Block in Complex Organic Synthesis

This compound serves as a versatile building block in more complex organic syntheses. googleapis.com Its bifunctionality and the distinct reactivity of its hydroxyl groups make it a useful starting material or intermediate.

It is utilized in the synthesis of various polymers, including:

Polyesters: By reacting with dicarboxylic acids. mdpi.com

Polycarbonates: Through transesterification with carbonates. google.com

Polyurethanes: As a chain extender or as a precursor to diisocyanates. ugent.be

The incorporation of the trimethylhexane backbone can impart specific properties to the resulting polymers, such as thermal stability and solubility. Its use as a monomer in the creation of multi-block copolymers demonstrates its role in advanced polymer chemistry. ugent.be Furthermore, it is listed as a component in the preparation of unsaturated polyesteretheramides. googleapis.com

Applications of 2,2,4 Trimethylhexane 1,6 Diol in Polymer Science and Advanced Materials

Role as a Monomeric Building Block for Polymer Synthesis

2,2,4-Trimethylhexane-1,6-diol serves as a crucial monomeric building block in the synthesis of various polymers. Its unique branched structure, featuring methyl groups at the 2, 2, and 4 positions, imparts distinct properties to the resulting polymer chains. This diol is particularly valued in the production of high-performance materials where specific thermal and mechanical characteristics are desired.

Precursor in Polyurethane Chemistry

In the field of polyurethane chemistry, this compound plays a significant role, primarily as a precursor to a key diisocyanate and as a component in the design of novel polyurethane architectures.

This compound is a foundational molecule for the synthesis of 2,2,4-trimethylhexane-1,6-diisocyanate (TMDI). Diisocyanates are a critical component in the formation of polyurethanes. essentialchemicalindustry.org The synthesis of diisocyanates from their corresponding diamines via phosgenation is a well-established industrial process. google.com In this multi-step process, the diol is first converted to a diamine, which is then reacted with phosgene (B1210022).

Table 1: General Synthesis Steps for Aliphatic Diisocyanates

| Step | Description | Reactants | General Conditions |

| 1 | Amination of Diol | This compound, Ammonia | High temperature and pressure, Catalyst |

| 2 | Phosgenation of Diamine | 2,2,4-Trimethylhexane-1,6-diamine, Phosgene | Inert solvent (e.g., chlorobenzene), Elevated temperature |

Note: This table represents a generalized pathway, and specific conditions for 2,2,4-trimethylhexane-1,6-diisocyanate may vary.

The incorporation of the 2,2,4-trimethylhexane-1,6-diyl moiety, derived from either the diol or the corresponding diisocyanate, into the polyurethane backbone significantly influences the polymer's architecture and properties. The bulky and asymmetric nature of the trimethylhexane unit disrupts the packing of polymer chains, which can lead to materials with a more amorphous character. mdpi.com This is in contrast to polyurethanes synthesized from linear, symmetrical diisocyanates, which tend to have more crystalline domains.

The structure of the diisocyanate is a key factor in determining the degree of phase separation between the hard and soft segments in segmented polyurethanes, which in turn affects the mechanical properties. mdpi.com The use of an aliphatic diisocyanate like TMDI generally results in polyurethanes with good flexibility and resistance to UV degradation compared to those made with aromatic diisocyanates.

Integration into Polyester (B1180765) Formulations

This compound can be integrated into polyester formulations through polycondensation reactions with dicarboxylic acids or their derivatives. The synthesis of polyesters from diols and diacids is a fundamental process in polymer chemistry. researchgate.net The inclusion of a branched diol like this compound can be expected to yield polyesters with properties distinct from those made with linear diols.

Research on other methyl-branched diols has shown that their incorporation can lead to polyesters with higher glass transition temperatures (Tg) and reduced crystallinity. nih.govacs.orgnih.govresearchgate.net This is attributed to the steric hindrance provided by the methyl groups, which restricts chain mobility and disrupts the regular packing required for crystallization. For example, copolyesters synthesized with secondary alcohol diols were found to be entirely amorphous and exhibited higher Tgs than their linear counterparts. nih.gov This suggests that polyesters derived from this compound would likely be amorphous materials with good thermal stability.

Table 2: Expected Influence of this compound on Polyester Properties (based on analogous branched diols)

| Property | Influence of Branched Structure | Rationale |

| Crystallinity | Decreased | Methyl groups disrupt chain packing and symmetry. acs.org |

| Glass Transition Temperature (Tg) | Increased | Steric hindrance restricts chain mobility. nih.govnih.gov |

| Modulus | Potentially Lower | Reduced crystallinity can lead to lower stiffness. nih.gov |

| Extension at Break | Potentially Higher | Amorphous nature can allow for greater elongation before failure. nih.gov |

| Biodegradation Rate | Potentially Decreased | Increased steric hindrance can limit enzyme access. nih.gov |

| Hydrophobicity | Potentially Increased | The presence of hydrocarbon branches can increase water repellency. nih.gov |

Contribution to Polyether and Other Polymer Systems

While specific studies on the use of this compound in polyether synthesis are limited, the general synthesis of polyethers from diols provides a basis for its potential application. Polyethers can be synthesized through the self-condensation of diols, often in the presence of a catalyst. The resulting polymer properties would be influenced by the structure of the starting diol. The inclusion of the bulky, branched trimethylhexane unit could lead to amorphous polyethers with potentially interesting solubility and rheological characteristics.

Influence of this compound Derived Structure on Polymer Architecture and Performance

The unique molecular structure of this compound has a profound impact on the architecture and performance of polymers into which it is incorporated. The presence of multiple methyl groups along the hexane (B92381) chain introduces several key features that differentiate these polymers from their linear analogues.

The primary influence of the trimethylhexane moiety is the disruption of long-range order. In both polyurethanes and polyesters, the irregular, bulky nature of this structural unit hinders the close packing of polymer chains, leading to a more amorphous morphology. acs.org This can have a significant effect on the material's properties. For instance, a decrease in crystallinity is often associated with increased transparency and, in some cases, improved flexibility and impact strength.

Furthermore, the methyl branches increase the steric hindrance between polymer chains. This restriction of chain mobility leads to an increase in the glass transition temperature (Tg) of the material. nih.govnih.gov A higher Tg indicates that the polymer will remain in a rigid, glassy state at higher temperatures, which is a desirable characteristic for many applications requiring good thermal stability.

Table 3: Summary of Structural Effects of 2,2,4-Trimethylhexane-1,6-diyl Moiety on Polymer Properties

| Structural Feature of Moiety | Effect on Polymer Architecture | Consequent Impact on Performance |

| Asymmetric Methyl Branching | Disruption of chain symmetry and packing | Reduced crystallinity, increased amorphous content. acs.org |

| Bulkiness of Trimethyl Group | Increased steric hindrance between chains | Elevated glass transition temperature (Tg). nih.govnih.gov |

| Non-polar Hydrocarbon Structure | Influence on intermolecular forces | Potential for increased hydrophobicity and altered solubility. nih.gov |

Impact on Thermal Transitions (e.g., Glass Transition Temperature, Crystallinity)5.2.2. Modulation of Mechanical and Thermomechanical Properties (e.g., Shape-Memory Characteristics)5.3.1. Development of Functional and Biocompatible Polymers5.3.2. Specialty Resins and Coating Formulations5.3.3. Adhesives and Sealants Utilizing Diol-Derived Polymers

Further research and publication of studies specifically investigating polymers synthesized with this compound are needed to fully understand its potential and to enable a detailed discussion of its role in polymer science and advanced materials.

Computational and Theoretical Investigations of 2,2,4 Trimethylhexane 1,6 Diol

Conformational Analysis and Energy Landscapes of 2,2,4-Trimethylhexane-1,6-diol

The flexible backbone of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them. This is crucial as the conformation of the molecule can significantly influence its physical properties and reactivity.

Due to the presence of multiple stereocenters and rotatable bonds, the conformational landscape of this compound is complex. The primary factors governing its conformational preference are steric hindrance between the bulky methyl groups and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore this landscape. A systematic conformational search can be performed where the torsion angles of the rotatable bonds are systematically varied, and the energy of each resulting conformation is calculated. The results of such an analysis would typically be presented as a potential energy surface, mapping the energy as a function of the key dihedral angles.

For a molecule like this compound, the key dihedral angles to consider would be around the C-C bonds of the hexane (B92381) backbone. The relative energies of the different conformers (e.g., anti, gauche) would be determined, with particular attention to the steric interactions involving the methyl groups at the C2 and C4 positions. The principles of conformational analysis, such as avoiding eclipsing interactions and minimizing gauche interactions between large substituents, are fundamental to this process. For instance, conformations that place the bulky trimethyl-substituted portion of the molecule in a way that minimizes steric clash with the rest of the chain would be favored. The relative stability of conformers in disubstituted cycloalkanes is often dictated by the minimization of steric strain, a principle that also applies to acyclic systems like this diol. libretexts.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate various electronic properties. imgroupofresearchers.comarxiv.org These calculations can be performed on the lowest energy conformer identified from the conformational analysis.

Key electronic properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density Distribution and Electrostatic Potential: These calculations reveal the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the hydroxyl groups are expected to be regions of high electron density, making them susceptible to attack by electrophiles. The electrostatic potential map would visually highlight these nucleophilic and electrophilic sites.

Partial Atomic Charges: These calculations quantify the charge distribution across the atoms in the molecule, providing further insight into its polarity and intermolecular interactions.

The insights from these calculations are crucial for predicting how this compound will interact with other molecules and for understanding its role in chemical reactions, such as polymerization.

| Calculated Electronic Property | Significance | Typical Computational Method |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | DFT, HF |

| Electrostatic Potential Map | Visualizes electron-rich and electron-deficient regions. | DFT, HF |

| Partial Atomic Charges | Quantifies charge distribution and polarity. | DFT, HF |

Molecular Dynamics Simulations for Solution Behavior and Polymerization Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. kcl.ac.uk For this compound, MD simulations can provide insights into its behavior in solution and during polymerization. nih.gov

MD simulations are also invaluable for studying the initial stages of polymerization. By simulating a system containing multiple diol molecules and other reactants (e.g., diisocyanates), it is possible to observe how they come together and interact to form oligomers. These simulations can provide information on the reaction mechanism, the rate of reaction, and the structure of the resulting polymer chains. Such simulations can be complex and computationally intensive, often requiring coarse-grained models to study larger systems over longer timescales. nih.gov

Prediction of Spectroscopic Parameters and Their Validation

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Quantum chemical calculations, particularly DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used. Comparing the predicted NMR spectra with experimental spectra can help to confirm the structure and conformation of the molecule. For complex branched alkanes, specialized computational approaches may be needed to achieve high accuracy. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can also be calculated. These correspond to the peaks in an IR spectrum. The calculated IR spectrum can be used to identify the characteristic vibrational modes of the molecule, such as the O-H stretching of the hydroxyl groups and the C-H stretching of the alkyl chain. Studies on other diols have successfully used DFT calculations to interpret their IR spectra. nih.gov

| Spectroscopic Technique | Predicted Parameter | Computational Method | Application |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT | Structure and conformation elucidation |

| IR | Vibrational Frequencies | DFT | Identification of functional groups and vibrational modes |

In Silico Design of Novel Catalysts for this compound Synthesis

While the synthesis of this compound itself is established, computational methods can be employed in the in silico design of novel and more efficient catalysts for its synthesis or for reactions involving it. acs.org This is a rapidly growing field of computational chemistry.

The process of in silico catalyst design typically involves:

Understanding the Reaction Mechanism: Quantum chemical calculations are used to elucidate the detailed mechanism of the catalyzed reaction, including the identification of transition states and intermediates.

Identifying Key Catalyst Properties: Based on the reaction mechanism, the key properties that a catalyst must possess for high activity and selectivity are identified. This could include specific electronic properties, steric features, or the ability to form specific interactions with the reactants.

Virtual Screening and Design: Large libraries of potential catalyst candidates can be virtually screened using computational methods to predict their performance. This allows for the rapid identification of promising candidates for experimental testing. For diol synthesis, this might involve designing catalysts that can control the stereochemistry of the reaction. Chiral diol-based organocatalysts have been a subject of interest in asymmetric synthesis. nih.gov

Optimization: The most promising catalyst candidates can be further optimized in silico by modifying their structure to enhance their desired properties.

This computational approach can significantly accelerate the discovery of new catalysts, reducing the time and cost associated with traditional trial-and-error experimental methods. mdpi.com

Emerging Research Directions and Future Perspectives on 2,2,4 Trimethylhexane 1,6 Diol

Integration in Sustainable Chemistry and Circular Economy Models

The integration of 2,2,4-Trimethylhexane-1,6-diol into sustainable chemistry and circular economy models is a growing area of interest, driven by the broader need for environmentally friendly chemical processes and products. Research is exploring pathways to synthesize this diol from renewable resources, moving away from traditional petrochemical feedstocks. One potential route involves the derivatization of bio-based platform chemicals. nih.gov The principles of green chemistry are central to this effort, aiming for processes with higher atom economy, lower energy consumption, and the use of non-toxic catalysts. nih.gov

In the context of a circular economy, the unique structure of this compound can be leveraged to design polymers with enhanced recyclability. For instance, incorporating this bulky diol into polyester (B1180765) or polyurethane chains can influence the polymer's morphology and bond stability, potentially facilitating chemical recycling processes like glycolysis or hydrolysis. The goal is to create closed-loop systems where the monomer can be recovered and repolymerized, thus reducing waste and dependence on virgin resources. Research into the lifecycle assessment of polymers derived from this diol will be crucial in quantifying their environmental footprint and validating their role in a circular economy.

Development of Novel High-Performance Materials Utilizing this compound

The incorporation of this compound as a monomer is a promising strategy for developing novel high-performance materials, particularly in the realm of polyurethanes and polyesters. The branched trimethylhexane backbone introduces steric hindrance and disrupts chain packing, which can significantly modify the physical and mechanical properties of the resulting polymers.

Similarly, in polyesters, this compound can be used to tailor properties such as the glass transition temperature (Tg), melting point (Tm), and crystallinity. By disrupting the regular chain structure, it can lower the crystallinity and improve the solubility of polyesters, which is beneficial for certain coating and adhesive applications. The introduction of this diol can also enhance the thermal stability of the resulting polyester. mdpi.com

| Polymer Type | Potential Property Enhancements with this compound |

| Polyurethanes | Increased flexibility, toughness, abrasion resistance, chemical resistance, hydrolytic stability, optical clarity. |

| Polyesters | Tailored glass transition temperature and melting point, reduced crystallinity, improved solubility, enhanced thermal stability. |

Advanced Catalytic Systems for Enhanced Efficiency in its Synthesis and Derivatization

Efficient and selective synthesis of this compound, particularly its specific stereoisomers, is a key area of research for unlocking its full potential. Traditional chemical synthesis often results in a mixture of isomers, and advanced catalytic systems are being explored to improve the efficiency and stereoselectivity of the production process.

One of the primary industrial routes to this compound involves the hydrogenation of 2,2,4-trimethyladipic acid. mdpi.com Research in this area is focused on developing more active and selective heterogeneous catalysts that can operate under milder reaction conditions, thereby reducing energy consumption and by-product formation.

Furthermore, the chiral nature of this compound has prompted investigations into asymmetric synthesis methods. Transition-metal-catalyzed asymmetric hydrogenation of precursor ketones or lactones is a promising approach to obtain enantiomerically pure diols. nih.govrsc.org For instance, iridium-based catalysts have shown high efficiency and enantioselectivity in the hydrogenation of related substrates. nih.govrsc.org Organocatalysis, using small organic molecules as catalysts, also presents a viable route for the stereoselective synthesis of chiral diols. nih.gov

Enzymatic and chemoenzymatic methods are emerging as powerful tools for the synthesis of chiral diols with high enantiomeric purity. nih.gov Oxidoreductases, for example, can be used for the stereoselective reduction of diketone precursors. nih.gov Lipases are also employed for the kinetic resolution of racemic diol mixtures. nih.gov These biocatalytic approaches offer the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.

| Catalytic Approach | Description | Potential Advantages |

| Heterogeneous Catalysis | Hydrogenation of 2,2,4-trimethyladipic acid over metal catalysts. | Scalability, catalyst recyclability. |

| Asymmetric Hydrogenation | Use of chiral transition-metal catalysts (e.g., Iridium-based) to produce specific stereoisomers. | High enantioselectivity, access to optically active polymers. |

| Organocatalysis | Employment of small organic molecules as catalysts for stereoselective synthesis. | Metal-free products, mild reaction conditions. |

| Enzymatic/Chemoenzymatic Synthesis | Use of enzymes like oxidoreductases and lipases for stereospecific reactions. | High selectivity, environmentally friendly, operates under mild conditions. |

Exploration of New Application Niches beyond Current Polymer Use

While the primary focus of research on this compound has been its application as a monomer in polymer synthesis, its unique structure suggests potential for use in other specialty chemical domains. The presence of two hydroxyl groups, combined with its branched, asymmetric hydrocarbon backbone, could make it a valuable building block for a range of non-polymeric molecules.

One potential area of exploration is in the synthesis of specialty surfactants and emulsifiers. The balance of a hydrophilic diol head and a hydrophobic trimethylhexane tail could lead to surfactants with interesting aggregation behavior and performance characteristics in various formulations.

Another possible application is in the formulation of high-performance lubricants and hydraulic fluids. The branched structure of the diol could contribute to a low pour point and good thermal and oxidative stability in ester-based lubricants derived from it.

Furthermore, the chiral nature of this compound opens up possibilities for its use as a chiral auxiliary or a resolving agent in asymmetric synthesis. The separated enantiomers of the diol could be used to synthesize chiral ligands for metal-catalyzed reactions or to separate racemic mixtures of other chemical compounds.

Challenges and Opportunities in the Scalable Production and Application of this compound

Despite its promising properties, the broader industrial adoption of this compound faces several challenges that also present significant opportunities for research and development.

A major challenge lies in the cost-effective and scalable production of the diol, particularly in its isomerically pure forms. The synthesis often starts from isophorone, a product of acetone (B3395972) condensation, and involves multiple steps. mdpi.com Optimizing the catalytic processes to improve yield, selectivity, and reduce energy intensity is a key opportunity. The development of continuous flow processes could also enhance production efficiency and reduce costs.

The separation of the different stereoisomers of this compound on a large scale remains a significant hurdle. Advances in chiral separation technologies, such as simulated moving bed (SMB) chromatography or more efficient enzymatic resolutions, could provide a viable path to isomerically pure products.

In terms of applications, a key opportunity lies in the systematic investigation of the structure-property relationships in polymers containing this compound. A deeper understanding of how the diol's structure influences polymer performance will enable the targeted design of materials for high-value applications.

Finally, exploring and establishing new markets for this diol beyond its current use in polymers will be crucial for its long-term growth. This includes demonstrating its performance benefits in applications such as specialty coatings, adhesives, surfactants, and as a building block for other fine chemicals.

| Challenge | Opportunity |

| Cost-effective and scalable production | Optimization of catalytic processes, development of continuous flow manufacturing. |

| Isomer separation | Advancement in chiral separation technologies (e.g., SMB, enzymatic resolution). |

| Limited structure-property understanding | Systematic research to correlate diol structure with polymer performance. |

| Niche applications beyond polymers | Exploration and validation of the diol in specialty chemicals like surfactants and lubricants. |

Q & A

Q. Q1. What are the established synthetic routes for 2,2,4-trimethylhexane-1,6-diol, and what are the critical purity considerations for its use in polymer chemistry?

A1. The synthesis of this compound typically involves catalytic hydrogenation of its corresponding diisocyanate precursors (e.g., 1,6-diisocyanato-2,2,4-trimethylhexane) or reduction of diketones. A key challenge is isolating the desired isomer from mixtures containing 2,4,4-trimethylhexane-1,6-diol, as structural isomers can significantly alter material properties in downstream applications . Purification via fractional crystallization or chromatography (HPLC) is critical, with NMR (e.g., distinguishing methyl branching patterns) and FTIR (hydroxyl group analysis) used to confirm purity .

Q. Q2. How does the branched structure of this compound influence its physical properties, such as crystallinity and solubility?

A2. The branched methyl groups at the 2,2,4-positions disrupt molecular symmetry, reducing crystallinity compared to linear diols. This enhances solubility in nonpolar solvents (e.g., THF, toluene) and lowers melting points, making it advantageous for flexible polymer networks. However, the reduced crystallinity must be balanced against mechanical strength requirements in applications like polyurethanes .

Advanced Research Questions

Q. Q3. What role does this compound play in the synthesis of biomedical polyurethanes, and how can its isomer content affect degradation profiles?

A3. This diol acts as a chain extender in polyurethane elastomers, influencing crosslinking density and hydrophobicity. Isomer mixtures (e.g., 2,2,4 vs. 2,4,4) can lead to heterogeneous networks, altering hydrolysis rates and mechanical stability. Accelerated aging studies under physiological conditions (PBS, 37°C) paired with GPC and tensile testing are recommended to assess degradation-controllable formulations .

Q. Q4. How can researchers resolve contradictions in reported reactivity data for this compound in copolymer systems?

A4. Discrepancies often arise from unaccounted isomer ratios or residual catalysts. For example, in polyaddition reactions with diisocyanates (e.g., TMDI), trace dibutyltin dilaurate (DBTDL) can accelerate side reactions. Rigorous quantification of isomer content via GC-MS and kinetic studies (e.g., monitoring NCO consumption by FTIR) are essential to reconcile conflicting reactivity data .

Q. Q5. What advanced characterization techniques are required to analyze the diol’s role in maleimide-functionalized polymers?

A5. When used in bismaleimide resins (e.g., 1,1'-(2,2,4-trimethylhexane-1,6-diyl)bis-1H-pyrrole-2,5-dione), dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) reveal how the diol’s branching affects crosslink density and glass transition temperatures (Tg). MALDI-TOF MS can identify oligomer distributions, critical for optimizing thermal stability in high-performance composites .

Methodological Considerations

Q. Q6. What strategies are effective for separating this compound from its structural isomers?

A6. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves isomers based on methyl group positioning. Alternatively, derivatization with acetyl chloride followed by GC-MS improves volatility and detection sensitivity .

Q. Q7. How should researchers design experiments to evaluate the diol’s impact on polyurethane elastomer morphology?

A7. Combine atomic force microscopy (AFM) for nanoscale phase-separation analysis with wide-angle X-ray diffraction (WAXD) to correlate crystallinity with mechanical properties. For example, increasing diol content typically reduces hard-segment ordering, which can be quantified via DSC enthalpy measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.